(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic androgenic steroid derived from dihydrotestosterone. It is characterized by the presence of an iodovinyl group at the 17th position of the steroid backbone. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves the iodination of a suitable precursor steroid. One common method is the reaction of dihydrotestosterone with iodine and a vinyl group under specific conditions to introduce the iodovinyl moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions: (5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the iodovinyl group to other functional groups like alkenes or alkanes.
Substitution: The iodovinyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include iodinated steroids, alkenes, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroids and as a reagent in organic synthesis.
Biology: Serves as a tool to study androgen receptor interactions and androgenic activity in biological systems.
Industry: Utilized in the development of novel steroid-based compounds with specific biological activities.
Mechanism of Action
The mechanism of action of (5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its binding to androgen receptors in target tissues. The iodovinyl group enhances its affinity for the receptor, leading to potent androgenic effects. Upon binding, the compound modulates the transcription of androgen-responsive genes, influencing various physiological processes such as muscle growth, hair growth, and reproductive functions .
Comparison with Similar Compounds
Dihydrotestosterone (DHT): The parent compound, lacking the iodovinyl group.
17α-Methyl-17β-hydroxy-5α-androstan-3-one: A synthetic androgen with a methyl group at the 17th position.
Fluoxymesterone: A synthetic androgen with a fluorine atom at the 9th position.
Uniqueness: (5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is unique due to the presence of the iodovinyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its binding affinity to androgen receptors and its potential use in radiopharmaceutical applications .
Properties
CAS No. |
129163-98-0 |
---|---|
Molecular Formula |
C21H31IO2 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31IO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h11-12,14,16-18,24H,3-10,13H2,1-2H3/b12-11+/t14-,16+,17-,18-,19-,20-,21?/m0/s1 |
InChI Key |
DWUIOIDQYOFBEC-XSFMYPOJSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C=CI)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(/C=C/I)O)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C=CI)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17-(2-iodovinyl)dihydrotestosterone 17-hydroxy-21-iodopregn-20-en-3-one 17-IPEO E-17alpha-(2-iodovinyl)-5alpha-dihydrotestosterone IV-DHT Z-17alpha-(2-iodovinyl)-5alpha-dihydrotestosterone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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